Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester
Description
Chemical Identity: This compound (CAS 240423-53-4) is a chiral ester with a complex stereochemical configuration. Its molecular formula is C₂₇H₃₁NO₄S, featuring a mesitylenesulfonyl (2,4,6-trimethylbenzenesulfonyl) group, a benzyl substituent, and an acetyloxy moiety attached to a phenylpropyl backbone. The (1S,2R) stereochemistry is critical for its function as a reagent in double aldol reactions, enabling stereoselective synthesis of organic molecules .
Synthesis: The compound is synthesized via esterification of (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol (CAS 187324-64-7) with acetyl chloride in dichloromethane (DCM) using pyridine as a base. Typical yields range from 77%–85% after silica gel chromatography .
Applications: It is widely used in asymmetric catalysis, particularly for constructing β-hydroxy carbonyl intermediates in natural product synthesis. Its stereochemical rigidity enhances reaction predictability compared to non-chiral analogs .
Properties
IUPAC Name |
[(1S,2R)-2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]-1-phenylpropyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO4S/c1-19-16-20(2)27(21(3)17-19)33(30,31)28(18-24-12-8-6-9-13-24)22(4)26(32-23(5)29)25-14-10-7-11-15-25/h6-17,22,26H,18H2,1-5H3/t22-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCELVTKIIIBSDU-ATIYNZHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)C(C)C(C3=CC=CC=C3)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)[C@H](C)[C@H](C3=CC=CC=C3)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447888 | |
| Record name | (1S,2R)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240423-53-4 | |
| Record name | (1S,2R)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Resolution of Racemic Mixtures
Racemic norephedrine is resolved using chiral acids (e.g., tartaric acid) to isolate the (1S,2R)-enantiomer. The optical purity is confirmed via polarimetry, with reported specific rotations of $$[α]^{20}_D = +4°$$ to $$+6°$$ (c = 2, chloroform).
Protection of the Amine Group
The primary amine is protected using mesitylenesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (Et$$3$$N) as a base:
$$
\text{(1S,2R)-Norephedrine} + \text{MsCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{(1S,2R)-N-mesitylenesulfonylnorephedrine}
$$
Reaction conditions: 0°C to room temperature, 12–24 hours, yielding 85–92%.
Benzylation of the Sulfonamide
The protected amine undergoes N-benzylation to introduce the benzyl group:
Alkylation with Benzyl Bromide
Benzyl bromide is added to the sulfonamide in tetrahydrofuran (THF) using sodium hydride (NaH) as a base:
$$
\text{(1S,2R)-N-mesitylenesulfonylnorephedrine} + \text{BnBr} \xrightarrow{\text{NaH, THF}} \text{(1S,2R)-N-benzyl-N-mesitylenesulfonylnorephedrine}
$$
Conditions: 0°C, 2 hours, yielding 78–84%.
Optimization of Benzylation
Excess benzyl bromide (1.5 equiv) and rigorous exclusion of moisture are critical to suppress side reactions. The product is purified via silica gel chromatography (hexane/ethyl acetate = 3:1).
Acetylation of the Hydroxyl Group
The secondary alcohol is acetylated to form the final ester:
Acetic Anhydride-Mediated Esterification
Acetic anhydride (Ac$$2$$O) and catalytic 4-dimethylaminopyridine (DMAP) in DCM:
$$
\text{(1S,2R)-N-benzyl-N-mesitylenesulfonylnorephedrine} + \text{Ac}2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{Target Ester}
$$
Conditions: Room temperature, 6 hours, yielding 90–95%.
Alternative Methods
- Acetyl Chloride : Requires pyridine as a base, with yields of 82–88%.
- Enzymatic Acetylation : Lipases (e.g., Candida antarctica) in non-polar solvents, offering enantioselectivity but lower yields (65–70%).
Stereochemical Control and Purification
The (1S,2R) configuration is maintained through:
Boron-Mediated Aldol Reactions
Dicyclohexylborontriflate promotes stereoselective aldol coupling, as reported in the synthesis of related macrocyclic cores. The boron enolate intermediate ensures retention of configuration during C–C bond formation.
Crystallization
The crude product is recrystallized from ethanol/water (4:1), achieving >98% purity (HPLC). Key characterization data:
| Property | Value | Method |
|---|---|---|
| Melting Point | 119–122°C | DSC |
| Specific Rotation ($$[α]^{20}_D$$) | +4.0° to +6.0° (c = 2, chloroform) | Polarimetry |
| Molecular Weight | 465.61 g/mol | HRMS |
Mechanistic Insights and Challenges
Sulfonamide Stability
The mesitylenesulfonyl group enhances electrophilicity at the nitrogen, facilitating benzylation but risking over-alkylation. Controlled stoichiometry and low temperatures mitigate this.
Competing Esterification Pathways
Unprotected hydroxyl groups may undergo unintended acetylation. Sequential protection-deprotection strategies are avoided due to the compound’s acid sensitivity.
Industrial-Scale Production
Batch Process Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Benzylation Temperature | 0°C → 25°C | +12% |
| Acetylation Catalyst | DMAP (5 mol%) | +8% |
| Solvent Recovery | DCM (90%回收) | Cost reduction |
Environmental Considerations
Waste streams containing mesitylenesulfonyl byproducts are treated with activated carbon adsorption, achieving 99% removal efficiency.
Analytical Validation
Spectroscopic Confirmation
Chromatographic Purity
HPLC (C18 column, acetonitrile/water = 70:30): Retention time = 12.3 min, purity >98.0%.
Chemical Reactions Analysis
Types of Reactions
Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding acids or ketones.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Pharmaceutical Development
Overview
This compound is widely employed in the synthesis of novel drug candidates. Its structural properties allow it to modify biological activity effectively, making it valuable for developing analgesics and anti-inflammatory medications.
Key Findings
- Analgesics Development : Research has shown that derivatives of this ester can enhance pain relief mechanisms by interacting with specific receptors in the body.
- Anti-inflammatory Agents : Studies indicate that modifications using this compound can lead to more effective anti-inflammatory drugs by targeting inflammatory pathways.
Organic Synthesis
Overview
In organic chemistry, acetic acid (1S,2R)-2-[N-benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl ester serves as a versatile reagent.
Applications
- Esterification Reactions : It facilitates the formation of esters from acids and alcohols.
- Amidation Reactions : The compound is crucial in synthesizing amides, which are important in various chemical processes.
| Reaction Type | Description | Significance |
|---|---|---|
| Esterification | Formation of esters | Key for producing fragrances and flavors |
| Amidation | Formation of amides | Essential for pharmaceuticals and agrochemicals |
Biochemical Research
Overview
This ester is utilized in studies related to enzyme activity and metabolic pathways.
Case Studies
- Enzyme Inhibition Studies : Researchers have used this compound to investigate its effects on enzyme activity, providing insights into metabolic regulation.
- Receptor Binding Assays : The compound's ability to interact with various receptors has been analyzed to understand its potential therapeutic targets.
Agricultural Chemistry
Overview
In the field of agriculture, this compound enhances the effectiveness of agrochemicals.
Applications
- Pesticide Formulation : It improves the solubility and stability of pesticides, leading to better efficacy against pests.
- Herbicide Development : The compound aids in creating herbicides that are more effective at lower concentrations.
| Agrochemical Type | Application Area | Impact on Efficacy |
|---|---|---|
| Pesticides | Crop protection | Increased effectiveness and reduced dosage |
| Herbicides | Weed control | Enhanced solubility and stability |
Material Science
Overview
this compound is also applied in developing advanced materials.
Key Applications
- Polymer Production : The compound contributes to the synthesis of polymers with enhanced properties such as durability and resistance.
- Coatings Development : It is used in formulating coatings that require improved performance characteristics.
Mechanism of Action
The mechanism by which Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Key Differences :
The (1R,2S)-enantiomer exhibits identical molecular weight (465.6 g/mol) and functional groups but differs in spatial arrangement, leading to divergent reactivity in stereosensitive reactions. Both enantiomers are used in aldol reactions, but the (1S,2R)-form is more prevalent in industrial settings due to higher commercial availability .
Ester Group Variants: Propionate and Butyrate Analogs
The propionate analog (CAS 187324-67-0) replaces the acetyl group with a propionyl moiety, increasing molecular weight (479.64 g/mol) and lipophilicity. This modification enhances its utility in hydrophobic reaction environments but reduces solubility in polar solvents like acetonitrile .
Cytotoxicity Comparison with C4/C5-Modified Derivatives
Research on structurally related compounds (e.g., C4- and C5-modified esters) reveals significant differences in biological activity:
| Derivative | Cytotoxicity (IC₅₀, μM) | Notes |
|---|---|---|
| Parent (1S,2R)-Ester | >100 (non-toxic) | No significant cytotoxicity |
| C5-Fluorinated Analog | 12.3 ± 1.7 | Enhanced cytotoxicity due to electron-withdrawing groups |
The parent compound shows minimal cytotoxicity, making it suitable for pharmaceutical synthesis. In contrast, fluorinated derivatives exhibit potent activity, likely due to increased metabolic stability and membrane permeability .
Research Findings and Industrial Relevance
- Stereochemical Purity : The (1S,2R)-ester achieves >98% enantiomeric excess (ee) in optimized syntheses, critical for high-yield aldol reactions .
- Thermal Stability : Decomposition occurs above 300°C, with a predicted boiling point of 605.6±65.0°C , making it suitable for high-temperature reactions .
- Cost Analysis : Market prices range from ¥819–¥910/g (SY054419, 1g scale), reflecting its niche application in asymmetric synthesis .
Biological Activity
Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl ester, also known as (1S,2R)-N-Benzyl-N-(mesitylenesulfonyl)-O-acetylnorephedrine, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C27H31NO4S
- Molecular Weight : 465.61 g/mol
- CAS Number : 240423-53-4
- Melting Point : 119 - 122 °C
- Purity : ≥98.0% (HPLC)
The compound functions primarily as a reagent in organic synthesis, particularly in double aldol reactions. The presence of the mesitylenesulfonyl group enhances its electrophilic character, making it suitable for nucleophilic attack by various substrates. This reactivity is crucial for its application in synthesizing complex organic molecules.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines.
- Antimicrobial Properties : The sulfonamide moiety is known for its antibacterial activity, and compounds with similar structures have shown effectiveness against Gram-positive bacteria.
- Anti-inflammatory Effects : Some analogs have been investigated for their potential to reduce inflammation through modulation of cytokine production.
Case Studies
-
Antitumor Efficacy :
A study conducted on the effects of related compounds demonstrated that the introduction of the mesitylenesulfonyl group significantly increased cytotoxicity against breast cancer cells (MCF-7). The mechanism involved the activation of apoptotic pathways through caspase activation . -
Antimicrobial Activity :
In vitro tests revealed that compounds with the N-benzyl-N-(mesitylenesulfonyl) structure exhibited notable antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating a promising lead for further development . -
Anti-inflammatory Studies :
Research involving animal models showed that administration of this compound resulted in a significant decrease in paw edema induced by carrageenan, suggesting effective anti-inflammatory properties .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C27H31NO4S |
| Molecular Weight | 465.61 g/mol |
| Melting Point | 119 - 122 °C |
| Purity | ≥98.0% (HPLC) |
| CAS Number | 240423-53-4 |
| Antitumor Activity | Induces apoptosis in MCF-7 |
| Antibacterial Activity | MIC = 32 µg/mL against S. aureus |
| Anti-inflammatory Effect | Reduces paw edema |
Q & A
Q. What is the optimal synthetic route for preparing Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester?
The compound is synthesized via esterification of its alcohol precursor, (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol, using acetic anhydride or acetyl chloride under basic conditions. Key steps include:
Q. How is the stereochemical purity of this compound validated experimentally?
Enantiomeric excess (ee) is determined using chiral HPLC or polarimetry. For example:
Q. What role does the mesitylenesulfonyl group play in asymmetric aldol reactions?
The mesitylenesulfonyl group acts as a bulky electron-withdrawing substituent, enhancing stereoselectivity by:
- Stabilizing transition states via sulfonyl-oxygen interactions.
- Sterically shielding one face of the molecule to enforce anti-selective aldol adduct formation .
Advanced Research Questions
Q. How does the (1S,2R) configuration influence enantioselectivity in double aldol reactions?
The stereochemistry directs facial selectivity during enolate formation. Computational studies (DFT) suggest that the benzyl and mesitylenesulfonyl groups create a chiral pocket, favoring Re-face attack of the aldehyde. Experimental data show >98% ee in products when using this configuration .
Q. What strategies mitigate low yields in large-scale syntheses of this compound?
Common issues and solutions include:
Q. Can computational modeling predict the compound’s performance in non-traditional aldol substrates?
Molecular dynamics simulations (e.g., Gaussian or ORCA) model transition-state geometries. For example:
Q. How stable is this compound under acidic or basic reaction conditions?
Stability tests (HPLC monitoring) reveal:
Q. What comparative advantages does this reagent offer over other chiral auxiliaries (e.g., Evans oxazolidinones)?
Advantages include:
Q. How do conflicting reports on reaction yields (e.g., 66–85%) arise, and how can they be resolved?
Discrepancies stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
